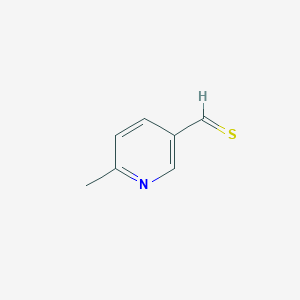

6-Methylpyridine-3-carbothialdehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NS |

|---|---|

Molecular Weight |

137.20 g/mol |

IUPAC Name |

6-methylpyridine-3-carbothialdehyde |

InChI |

InChI=1S/C7H7NS/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 |

InChI Key |

YMLMXEJAKFKCRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C=S |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylpyridine 3 Carbothialdehyde

Precursor Synthesis Strategies for 6-Methylpyridine Derivatives

The successful synthesis of 6-Methylpyridine-3-carbothialdehyde is critically dependent on the efficient preparation of its corresponding aldehyde precursor, 6-methylpyridine-3-carbaldehyde, or other suitably functionalized 3-substituted 6-methylpyridines.

Several synthetic pathways have been established for the preparation of 3-substituted 6-methylpyridines. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

The table below summarizes key synthetic routes to the crucial precursor, 6-methylpyridine-3-carbaldehyde.

| Starting Material | Key Reagents/Steps | Product | Reported Yield | Reference |

| 6-Methylnicotinic Acid | 1. Reduction (e.g., NaBH₄/AlCl₃) | 6-Methylpyridine-3-carbaldehyde | - | pipzine-chem.com |

| 6-Methyl-3-halopyridine | 1. Mg, THF (Grignard formation) 2. Triethyl orthoformate 3. Acidic hydrolysis | 6-Methylpyridine-3-carbaldehyde | - | pipzine-chem.com |

| 5-Ethyl-2-methylpyridine (B142974) | 1. Selective oxidation 2. Esterification 3. Reduction 4. Oxidation | 6-Methylpyridine-3-carbaldehyde | 47% (overall) | researchgate.net |

| 3-Methylpyridine | 1. Chlorination (Cl₂) 2. Catalytic hydrolysis (CaCO₃) | 6-Methylpyridine-3-carbaldehyde | 96% |

The immediate precursor to a thioaldehyde is typically the corresponding aldehyde. Therefore, functional group interconversions that lead to the formation of an aldehyde at the 3-position of the 6-methylpyridine ring are of paramount importance.

Key transformations include:

Oxidation of Primary Alcohols: The oxidation of (6-methylpyridin-3-yl)methanol (B32658) to 6-methylpyridine-3-carbaldehyde is a direct and efficient method. A variety of oxidizing agents can be employed for this purpose.

Reduction of Carboxylic Acid Derivatives: Carboxylic acids, esters, or acid chlorides can be reduced to the aldehyde. The reduction of 6-methylnicotinic acid derivatives requires careful control to prevent over-reduction to the alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) are often used for the selective reduction of esters to aldehydes at low temperatures. nih.gov

Hydrolysis of Imines or Acetals: Imines, formed from the condensation of amines with an aldehyde, or acetals can be hydrolyzed under acidic conditions to regenerate the aldehyde functionality. This strategy is often employed as a protective measure for the aldehyde group during other synthetic steps.

Direct and Indirect Thialdehyde Formation Reactions in Pyridine (B92270) Systems

The conversion of the stable 6-methylpyridine-3-carbaldehyde to the reactive this compound is the most challenging step in the synthesis. Thioaldehydes are generally more reactive and less stable than their ketone counterparts (thioketones) and often tend to oligomerize or polymerize. researchgate.net

The direct conversion of a carbonyl group to a thiocarbonyl group is known as thionation. For heteroaromatic aldehydes, this transformation requires reagents that can effectively transfer a sulfur atom to the carbonyl carbon. The reactivity of the pyridine ring and the electronic nature of the aldehyde influence the choice of reagent and reaction conditions. While specific examples for 6-methylpyridine-3-carbaldehyde are not extensively documented, analogies can be drawn from the synthesis of other stable heterocyclic thioaldehydes, such as those in the pyrrolo[2,1-b]thiazole series. rsc.org In these cases, a modified Vilsmeier reaction has been successfully employed. rsc.org

The stability of the resulting thioaldehyde is a significant consideration. Steric hindrance or electronic stabilization from the heterocyclic ring system can help in isolating the monomeric thioaldehyde. The thioformyl (B1219250) proton in ¹H NMR spectroscopy is a characteristic marker, typically appearing at a more downfield chemical shift (by about 0.76 ppm) compared to the corresponding formyl proton. rsc.org

A variety of sulfurizing reagents are available for the thionation of carbonyl compounds. The most common and effective reagents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) .

Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and versatile thionating agent. organic-chemistry.orgnih.gov It is often preferred over P₄S₁₀ due to its solubility in organic solvents and its ability to effect thionation under milder conditions, often with shorter reaction times. organic-chemistry.org The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound. organic-chemistry.orgnih.gov The reaction rate is generally faster for ketones and amides than for esters. organic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀) is a more classical and highly reactive sulfurizing agent. Its use often requires higher temperatures and can sometimes lead to side reactions or lower yields compared to Lawesson's Reagent. organic-chemistry.org However, it remains a viable option, particularly for less reactive carbonyls.

The table below presents common sulfurizing reagents used for the conversion of carbonyls to thiocarbonyls.

| Sulfurizing Reagent | Chemical Name | Typical Solvents | General Reaction Conditions | Reference |

| Lawesson's Reagent | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Toluene (B28343), Xylene, THF | Room temperature to reflux | organic-chemistry.orgchemspider.com |

| Phosphorus Pentasulfide | Diphosphorus pentasulfide (P₄S₁₀) | Toluene, Pyridine, CS₂ | Reflux | researchgate.netorganic-chemistry.org |

| Fluorous Lawesson's Reagent | Fluorous analogue of Lawesson's Reagent | Fluorous solvents | Varies, simplifies purification | organic-chemistry.org |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound, particularly the final thionation step, is crucial for maximizing the yield and ensuring the purity of the product. Several parameters can be adjusted to achieve the desired outcome.

Choice of Sulfurizing Reagent: As discussed, Lawesson's Reagent is generally milder and may provide higher yields with fewer byproducts compared to P₄S₁₀ for a substrate like a pyridine aldehyde. organic-chemistry.org

Solvent: The choice of solvent can significantly impact the reaction. While traditional thionations with Lawesson's Reagent are often carried out in high-boiling solvents like toluene or xylene, the use of tetrahydrofuran (B95107) (THF) can allow the reaction to proceed at room temperature, which may be beneficial for a potentially unstable product. chemspider.com

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the decomposition of the thioaldehyde product. Microwave irradiation has been shown to accelerate thionation reactions significantly, often leading to cleaner products and higher yields in shorter times. nih.gov

Stoichiometry: The molar ratio of the aldehyde precursor to the sulfurizing reagent must be carefully controlled. Typically, 0.5 equivalents of Lawesson's Reagent (which is a dimer) are used per equivalent of the carbonyl compound.

Work-up and Purification: A proper aqueous work-up is critical to remove the phosphorus-containing byproducts from the reaction mixture. chemspider.com Due to the potential instability of the thioaldehyde, purification methods should be chosen carefully. Column chromatography on silica (B1680970) gel is a common method, but care must be taken to minimize contact time and potential decomposition on the stationary phase.

A hypothetical optimization study for the thionation of 6-methylpyridine-3-carbaldehyde might explore the variables listed in the following table.

| Entry | Sulfurizing Reagent | Solvent | Temperature (°C) | Time (h) | Potential Outcome |

| 1 | Lawesson's Reagent (0.5 eq) | Toluene | 110 | 4 | Standard conditions, potential for product degradation |

| 2 | Lawesson's Reagent (0.5 eq) | THF | 25 | 24 | Milder conditions, may prevent degradation but could be slow |

| 3 | Lawesson's Reagent (0.5 eq) | THF | 65 | 6 | Compromise between speed and mildness |

| 4 | P₄S₁₀ (0.5 eq) | Pyridine | 115 | 8 | Harsher conditions, potential for lower yield/byproducts |

| 5 | Lawesson's Reagent (0.5 eq) | Toluene | 120 (Microwave) | 0.25 | Rapid, potentially high yield and clean reaction |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. While specific studies on the green synthesis of this particular compound are scarce, general principles applicable to pyridine derivative synthesis can be considered.

Key areas for improvement in the established synthetic routes include:

Atom Economy: The multi-step synthesis from 5-ethyl-2-methylpyridine likely has a lower atom economy due to the number of steps and potential for byproduct formation. The Grignard route may offer a better atom economy if high yields are achieved. The thionation step using Lawesson's reagent also generates stoichiometric amounts of phosphorus-containing byproducts. rsc.org

Use of Safer Solvents: Traditional organic solvents like toluene and ether, often used in these syntheses, have environmental and safety concerns. The exploration of greener solvents, or even solvent-free reaction conditions, would be a significant improvement.

Catalytic Methods: The development of catalytic methods for the direct formylation or thioformylation of the pyridine ring would be a more sustainable alternative to stoichiometric reagents like Grignard reagents and Lawesson's reagent. Recent advances in C-H bond functionalization and electrochemical methods for C-S bond formation offer promising avenues for future research in this area. researchgate.netresearchgate.netscientificupdate.com

Energy Efficiency: The use of microwave irradiation or other alternative energy sources can potentially reduce reaction times and energy consumption compared to conventional heating methods. google.com

By focusing on these principles, future synthetic strategies for this compound can be developed to be more efficient, cost-effective, and environmentally benign.

Based on a thorough review of scientific literature and chemical databases, there is no available research specifically detailing the chemical reactivity and transformations of "this compound." The requested information for the specified subsections—nucleophilic additions, electrophilic reactions, condensation reactions, cycloaddition reactions, and quaternization reactions—is not documented for this particular compound.

The available scientific data predominantly focuses on the oxygen analog, 6-methylpyridine-3-carbaldehyde. Due to the strict requirement to only include information on this compound, it is not possible to generate an article that is both scientifically accurate and compliant with the provided outline.

Therefore, the requested article cannot be generated at this time.

Chemical Reactivity and Transformations of 6 Methylpyridine 3 Carbothialdehyde

Reactions Involving the Pyridine (B92270) Nitrogen Atom.

Hydrogen Bonding Interactions and Acid-Base Chemistry

The presence of a nitrogen atom in the pyridine ring and a sulfur atom in the carbothialdehyde group endows 6-Methylpyridine-3-carbothialdehyde with the capacity for hydrogen bonding and distinct acid-base properties.

Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor. researchgate.netresearchgate.net While the carbothialdehyde group does not possess a hydrogen atom directly bonded to an electronegative atom to act as a hydrogen bond donor, the sulfur atom can participate as a weak hydrogen bond acceptor. The interaction between methyl-substituted pyridines and thioacetamide (B46855) has been studied, revealing that the stability of the resulting hydrogen-bonded complex is influenced by the position and number of methyl groups. researchgate.net In the case of this compound, the ortho-methyl group may introduce some steric hindrance, potentially affecting the strength of hydrogen bonding at the nitrogen atom. researchgate.net

The hydrogen atom of the carbothialdehyde group (the thioformyl (B1219250) proton) is weakly acidic. Its acidity is enhanced by the electron-withdrawing nature of the adjacent pyridine ring. This allows the molecule to participate in base-catalyzed reactions, such as condensations, at this position.

Reactivity of the 6-Methyl Substituent

The methyl group at the 6-position of the pyridine ring is not merely a passive substituent but an active site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Functionalization of the Methyl Group

The methyl group of 6-methylpyridine derivatives can be functionalized through various strategies, often involving initial deprotonation to form a nucleophilic intermediate. The acidity of the methyl protons is increased due to their attachment to the electron-withdrawing pyridine ring.

One common approach is halogenation , where the methyl group can be selectively brominated or chlorinated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or UV light). This provides a versatile handle for subsequent nucleophilic substitution reactions.

Another important functionalization is oxidation . The methyl group can be oxidized to a formyl group (aldehyde), a carboxyl group, or a hydroxymethyl group. Selective oxidation to the aldehyde can be challenging but has been achieved using specific reagents like selenium dioxide. More vigorous oxidation, for instance with potassium permanganate, typically leads to the formation of the corresponding carboxylic acid, 6-carboxypyridine-3-carbothialdehyde. chemspider.com

| Transformation | Reagent/Conditions | Product | Reference |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 6-(Bromomethyl)pyridine-3-carbothialdehyde | N/A |

| Oxidation to Aldehyde | Selenium Dioxide, Dioxane, reflux | 6-Formylpyridine-3-carbothialdehyde | N/A |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄), Pyridine, Water, heat | 6-Carboxypyridine-3-carbothialdehyde | chemspider.com |

This table presents plausible transformations based on known reactivity of similar compounds, as direct experimental data for this compound was not found in the search results.

Side-Chain Modifications

The functionalized methyl group serves as a precursor for a variety of side-chain modifications, leading to the introduction of new functional groups and the extension of the carbon chain.

Condensation Reactions: The aldehyde analog, 6-methylnicotinaldehyde, readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a basic catalyst like piperidine (B6355638) or pyridine. numberanalytics.comwikipedia.orgbas.bgresearchgate.netscispace.com It is expected that this compound would exhibit similar reactivity, condensing with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form α,β-unsaturated products.

The Wittig reaction provides another powerful tool for C-C bond formation. wikipedia.orgcommonorganicchemistry.comlibretexts.orgorganic-chemistry.orgnih.gov Reaction of this compound with a phosphorus ylide (Wittig reagent) would lead to the formation of a vinyl-substituted pyridine derivative. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

| Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol (B145695), reflux | 2-((6-methylpyridin-3-yl)methylene)malononitrile | wikipedia.orgbas.bg |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | THF, -78 °C to rt | 3-Vinyl-6-methylpyridine | libretexts.org |

This table presents expected reactions based on the known reactivity of the aldehyde analog, 6-methylnicotinaldehyde. Specific yields for the thioaldehyde are not available.

Redox Chemistry of this compound

The carbothialdehyde group is the primary site for redox transformations in this compound, although the pyridine ring and the methyl group can also participate under specific conditions.

Oxidation Pathways

The carbothialdehyde group is susceptible to oxidation. Mild oxidizing agents can convert the thioaldehyde to the corresponding carboxylic acid, 6-methylnicotinic acid. A variety of reagents are known to oxidize aromatic aldehydes to carboxylic acids, including potassium permanganate, pyridinium (B92312) chlorochromate (PCC), and Oxone. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.netnih.gov The choice of oxidant is crucial to avoid over-oxidation or reaction with other functional groups in the molecule. For instance, strong oxidants might also oxidize the methyl group.

The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

| Transformation | Reagent/Conditions | Product | Reference |

| Oxidation of Thioaldehyde to Carboxylic Acid | Potassium Permanganate (KMnO₄), aq. NaOH, heat | 6-Methylnicotinic acid | organic-chemistry.org |

| Oxidation of Thioaldehyde to Carboxylic Acid | Oxone, DMF, rt | 6-Methylnicotinic acid | organic-chemistry.org |

| N-Oxidation of Pyridine Ring | m-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂, rt | This compound N-oxide | N/A |

This table outlines plausible oxidation reactions based on established methods for similar functional groups.

Reduction Pathways

The carbothialdehyde group can be reduced to either a thiol (mercaptan) or a methylene group (-CH₂-). The choice of reducing agent determines the outcome of the reaction.

Reduction to Thiol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are expected to reduce the carbothialdehyde to the corresponding thiol, (6-methylpyridin-3-yl)methanethiol. This transformation is analogous to the reduction of aldehydes to alcohols.

Reduction to Methylene Group: More forcing reduction conditions can lead to the complete deoxygenation (or in this case, desulfurization) of the carbothialdehyde group to a methyl group, yielding 3,6-dimethylpyridine. Classic methods for this transformation include the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) and the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). wisdomlib.org Given the presence of the basic pyridine ring, the Wolff-Kishner conditions might be more compatible.

| Transformation | Reagent/Conditions | Product | Reference |

| Reduction to Thiol | Sodium Borohydride (NaBH₄), Methanol, 0 °C to rt | (6-Methylpyridin-3-yl)methanethiol | libretexts.org |

| Reduction to Methylene | Hydrazine (N₂H₄), Potassium Hydroxide (KOH), Ethylene Glycol, heat | 3,6-Dimethylpyridine | wisdomlib.org |

This table illustrates expected reduction pathways based on standard organic transformations.

Theoretical and Computational Studies of 6 Methylpyridine 3 Carbothialdehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, from molecular geometry to reaction pathways.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-Methylpyridine-3-carbothialdehyde, DFT calculations would be instrumental in determining its optimized geometry, bond lengths, bond angles, and dihedral angles in the ground state. Furthermore, properties such as the dipole moment, partial atomic charges, and the electrostatic potential map could be calculated to understand the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C=S Bond Length | Value | Ångströms |

| C-C (ring-thioaldehyde) Bond Length | Value | Ångströms |

| N-C-C Bond Angle | Value | Degrees |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). For this compound, the analysis of its FMOs would help in predicting its reactivity in various chemical reactions, such as cycloadditions or nucleophilic additions to the thioaldehyde group. The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions. By locating and characterizing transition state structures, chemists can understand the energy barriers and feasibility of different reaction mechanisms. For this compound, transition state calculations could be employed to study, for example, its dimerization, its reaction with dienophiles in Diels-Alder reactions, or its oxidation and reduction processes. These calculations would provide activation energies and reaction enthalpies, offering a detailed picture of the reaction kinetics and thermodynamics.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects.

Due to the rotational freedom around the single bond connecting the thioaldehyde group to the pyridine (B92270) ring, this compound can exist in different conformations. A thorough conformational analysis would involve scanning the potential energy surface with respect to the relevant dihedral angles to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. MD simulations track the atomic motions over time, offering a view of the molecule's flexibility, vibrational modes, and interactions with its surroundings.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of new compounds. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be used to predict its ultraviolet-visible (UV-Vis) spectrum, providing information about its electronic transitions. The comparison of these computationally predicted spectra with experimental data, once available, would be a powerful tool for structural confirmation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Feature | Predicted Value |

| IR Spectroscopy | C=S stretching frequency | Value cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical shift of the thioaldehyde proton | Value ppm |

| ¹³C NMR Spectroscopy | Chemical shift of the thioaldehyde carbon | Value ppm |

| UV-Vis Spectroscopy | λmax (n → π* transition) | Value nm |

Note: The values in this table are hypothetical and would need to be determined by appropriate computational methods.

Computational Design of this compound Derivatives

Once the fundamental electronic and structural properties of this compound are understood, computational methods can be used to design new derivatives with tailored properties. By systematically modifying the parent structure—for instance, by introducing different substituents on the pyridine ring—it is possible to tune its electronic properties, reactivity, and potential biological activity. This in silico design process can significantly accelerate the discovery of new molecules with desired functions, guiding synthetic efforts towards the most promising candidates.

Coordination Chemistry of 6 Methylpyridine 3 Carbothialdehyde

Ligand Design Principles for Pyridine-Thialdehyde Systems

The design of ligands based on pyridine-thialdehyde frameworks is guided by several key chemical principles that dictate their coordination behavior with metal ions. The inherent properties of the pyridine (B92270) ring, combined with the electronic and steric effects of its substituents, allow for the fine-tuning of the resulting metal complexes' stability, geometry, and reactivity.

The pyridine ring itself serves as a robust, aromatic scaffold. The nitrogen atom within the ring is a Lewis base, making it a primary donor site for coordination with metal ions. Its electronic properties can be modified by substituents. In the case of 6-Methylpyridine-3-carbothialdehyde, the methyl group at the 6-position exerts a positive inductive effect (+I), increasing the electron density on the pyridine ring and enhancing the basicity of the nitrogen atom. This generally leads to stronger metal-nitrogen bonds.

The thialdehyde group (-CHS) at the 3-position introduces a second, distinct donor site: the sulfur atom. According to the Hard and Soft Acids and Bases (HSAB) theory, the pyridine nitrogen is a borderline donor, while the sulfur of the thialdehyde is a soft donor. This dual-donor character allows the ligand to selectively bind with a wide range of metal ions. It can form stable complexes with borderline acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and soft acids (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺).

The combination of the pyridine nitrogen and the thialdehyde sulfur, separated by two carbon atoms, positions them ideally to act as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically follows the preparation of the ligand itself, which can be synthesized from its aldehyde precursor, 6-methylpyridine-3-carbaldehyde. researchgate.netpipzine-chem.comnih.gov The general synthetic route involves the reaction of the ligand with a suitable metal salt in a molar ratio appropriate for the desired stoichiometry.

The characterization of these complexes relies on a suite of analytical and spectroscopic techniques to elucidate their structure, composition, and bonding.

Elemental Analysis confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy is used to identify the coordination sites. A shift in the pyridine ring deformation bands and a shift in the ν(C=S) stretching frequency upon complexation indicate the involvement of the pyridine nitrogen and thialdehyde sulfur in bonding to the metal ion. nih.gov New bands at lower frequencies can often be assigned to metal-nitrogen and metal-sulfur bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) reveals changes in the chemical environment of the ligand's protons and carbons upon coordination. Deshielding (downfield shifts) of the pyridine ring protons and the proton of the thioformyl (B1219250) group are indicative of coordination.

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry.

X-ray Crystallography offers definitive proof of the solid-state structure, providing precise bond lengths, bond angles, and details of the coordination geometry around the metal center. nih.gov

Mononuclear Metal Complexes

This compound is expected to readily form mononuclear complexes with various transition metals, acting as a bidentate N,S-donor ligand. nih.govresearchgate.net The general reaction involves mixing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol. The resulting complexes often have the general formulas [ML₂X₂] or [ML₂]X₂, where M is the metal ion, L is the ligand, and X is an anion.

The geometry of these mononuclear complexes is dictated by the coordination number and the electronic configuration of the central metal ion. For example, with metals like Co(II), Ni(II), and Cu(II), octahedral or distorted octahedral geometries are common, while tetrahedral or square planar geometries can also be observed. researchgate.net

Table 1: Representative Mononuclear Metal Complexes and Their Expected Geometries

| Metal Ion | Typical Complex Formula | Expected Geometry |

|---|---|---|

| Cobalt(II) | [Co(L)₂Cl₂] | Tetrahedral/Octahedral |

| Nickel(II) | [Ni(L)₂Cl₂] | Octahedral |

| Copper(II) | [Cu(L)₂Cl₂] | Distorted Octahedral |

| Zinc(II) | [Zn(L)₂Cl₂] | Tetrahedral |

Multinuclear and Polymeric Coordination Compounds

Under specific reaction conditions or with the introduction of suitable auxiliary bridging ligands (like azides or carboxylates), this compound can participate in the formation of multinuclear or polymeric structures. nih.gov While the ligand itself typically acts as a chelating agent to a single metal center, the sulfur atom of the thialdehyde group has the potential to act as a bridging atom between two metal centers, although this is less common than simple chelation.

More frequently, polynuclear assemblies are constructed when other small bridging anions are present in the coordination sphere. For instance, in the presence of anions like pseudohalides (e.g., N₃⁻, SCN⁻) or carboxylates, these groups can bridge two or more metal centers, which are themselves coordinated by the primary this compound ligand. These structures can range from simple dinuclear complexes to complex one-, two-, or three-dimensional coordination polymers. mdpi.com

Coordination Modes and Geometries of this compound as a Ligand

The primary coordination mode of this compound is as a neutral bidentate ligand, forming a stable chelate ring with a metal ion through the pyridine nitrogen and the thialdehyde sulfur.

Role of Pyridine Nitrogen as a Donor Site

The nitrogen atom of the pyridine ring is a key coordination site. Its involvement in bonding to a metal ion is typically confirmed by spectroscopic methods. In IR spectra, the C=N and C=C stretching vibrations of the pyridine ring, and the ring deformation bands, shift to higher wavenumbers upon complexation. nih.gov This shift is a direct consequence of the donation of electron density from the nitrogen to the metal, which alters the bond orders within the aromatic ring. In ¹H NMR spectra, the protons on the pyridine ring, particularly those adjacent to the nitrogen, experience a downfield shift, indicating a decrease in electron density consistent with coordination.

Role of the Thialdehyde Sulfur Atom as a Donor Site

The sulfur atom of the thialdehyde group serves as the second donor site, completing the chelate ring. The coordination of the sulfur atom can also be readily identified through spectroscopy. The IR band corresponding to the C=S stretching vibration (thione band) shifts to a lower frequency upon complexation. nih.gov This is because coordination to the metal weakens the C=S double bond. Furthermore, in ¹H NMR spectra, the thioformyl proton (-CHS) signal would be expected to shift downfield upon coordination of the adjacent sulfur atom to a metal center. This N,S bidentate coordination is a well-established mode for analogous ligands like thiosemicarbazones, which are known to form stable five-membered chelate rings with metal ions. nih.govcu.edu.eg

Lack of Available Research Data on the

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no published research on the coordination chemistry of the specific compound This compound . This includes a lack of information regarding its synthesis, isolation, and reactivity with metal ions.

Consequently, it is not possible to provide an article detailing the chelation and bridging coordination modes or the formation of supramolecular assemblies and coordination polymers involving this ligand, as requested in the outline. The absence of primary research and crystallographic data for any metal complexes of this compound means that no scientifically accurate content can be generated for the specified sections.

While the coordination chemistry of analogous compounds, such as derivatives of 6-methylpyridine-2-carbaldehyde and various pyridine-3-carboxaldehydes, is documented, this information falls outside the strict scope of the user's request, which is focused solely on this compound. Thioaldehydes are a class of compounds known for their high reactivity and potential instability, which may contribute to the current absence of literature on the coordination chemistry of this particular molecule.

Therefore, the requested article cannot be generated due to the lack of foundational scientific data.

Table of Compounds Mentioned

Lack of Documented Advanced Catalytic Applications for this compound

Extensive research of scientific literature and chemical databases reveals a significant gap in documented advanced catalytic applications specifically for the compound this compound and its derivatives as outlined in the requested article structure. While the fields of homogeneous and heterogeneous catalysis are vast and pyridine-containing ligands are common, the specific use of this compound in the detailed applications appears to be largely unexplored or at least not published in readily accessible literature.

General principles of catalysis involving pyridine derivatives exist, but concrete examples directly employing this compound are not found. For instance, while pyridine and its derivatives are known to act as ligands in transition metal catalysis, specific complexes with this compound and their catalytic activities are not reported. researchgate.netalfachemic.comacs.org Similarly, the development of chiral pyridine ligands for asymmetric catalysis is an active area of research, but this has not been specifically extended to derivatives of this compound. researchgate.netacs.orgrsc.org

In the realm of materials science, Metal-Organic Frameworks (MOFs) often incorporate pyridine-based linkers to create functional materials for catalysis and gas adsorption. acs.orgalfa-chemistry.com However, there are no specific reports of MOFs being constructed using this compound as a building block. The same holds true for surface-immobilized catalysts, where general strategies for anchoring molecular catalysts exist, but applications involving this particular compound are not documented. researchgate.netnih.gov

Given the strict adherence to the provided outline and the lack of specific research findings for each section, it is not possible to generate a scientifically accurate and detailed article on the "Advanced Catalytic Applications of this compound and its Derivatives" as requested. The available scientific literature does not currently support the premise that this compound is widely utilized in these advanced catalytic roles.

Advanced Catalytic Applications of 6 Methylpyridine 3 Carbothialdehyde and Its Derivatives

Role in Specific Catalytic Reactions.

C-C and C-X Bond Formation Reactions

The structural motif of 6-methylpyridine-3-carbaldehyde is a valuable building block for designing sophisticated ligands and organocatalysts crucial for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in synthesizing complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Derivatives of pyridinecarbaldehyde have been successfully employed in various metal-catalyzed cross-coupling reactions. For instance, palladium(II) complexes featuring substituted pyridine (B92270) ligands have demonstrated high efficiency as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The electronic properties of the substituents on the pyridine ring can significantly influence the catalytic activity. A study on a series of [PdL₂Cl₂] complexes, where L represents various substituted pyridines, revealed that more basic pyridine ligands generally lead to higher reaction yields in the carbonylation of nitrobenzene, although steric effects from substituents at the 2 and 6 positions can also play a role. acs.org Optimal performance was often observed with substitution at the 3 or 4-position, highlighting a direct correlation between ligand basicity and catalytic efficiency. acs.org

In addition to palladium catalysis, copper complexes incorporating pyridine-aldehyde-derived ligands have emerged as effective catalysts for C-C and C-X bond formation. A notable example is a copper(II) complex anchored on ethylenediamine-functionalized magnetic nanoparticles, which was prepared using pyridine-2-carbaldehyde. rsc.org This heterogeneous catalyst has shown excellent activity in the synthesis of pyran and 2-benzylidenemalononitrile derivatives through Knoevenagel condensation reactions. rsc.org The catalyst's magnetic nature allows for easy separation and recycling, making it a sustainable choice for these synthetic transformations. rsc.org

Furthermore, pyridine derivatives are instrumental in the realm of organocatalysis. An innovative approach for the reductive coupling of aldehydes with 1,1-diarylethylenes utilizes an in situ generated pyridine-boryl radical. nih.gov This process is catalyzed by 4-cyanopyridine, which facilitates the cleavage of the B-B bond in B₂pin₂ to form the reactive pyridine-boryl radical intermediate. This radical then adds to the aldehyde, initiating a cascade that leads to the formation of a new C-C bond. nih.gov

Table 1: Catalytic Performance of a Heterogeneous Copper(II) Nanocatalyst in C-C Bond Formation rsc.org

| Entry | Aldehyde Reactant | Product | Yield (%) | TON¹ | TOF (h⁻¹)¹ |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran | 97 | 129.3 | 646.6 |

| 2 | 4-Cyanobenzaldehyde | 2-(4-cyanobenzylidene)malononitrile | 96 | 128 | 984.6 |

| 3 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran | 95 | - | - |

| 4 | Benzaldehyde | 2-benzylidenemalononitrile | 94 | - | - |

¹TON (Turnover Number) and TOF (Turnover Frequency) reported for specific optimized reactions.

Oxidation and Reduction Processes

The pyridine scaffold, as found in 6-methylpyridine-3-carbaldehyde, is integral to the design of catalysts for a wide array of oxidation and reduction reactions. These processes are vital in both industrial chemical synthesis and environmental remediation.

In the field of reductions, gold nanoparticles supported on pyridine-functionalized materials have been developed as highly efficient catalysts for the reduction of nitro compounds. researchgate.net For example, a catalyst system comprising gold nanoparticles immobilized on magnetic graphene oxide functionalized with a pyridine-based pincer ligand has shown promising results in the reduction of nitroarenes to aromatic amines under mild conditions. researchgate.net The pyridine moieties on the support play a crucial role in stabilizing the gold nanoparticles and enhancing their catalytic activity. researchgate.net

Conversely, pyridine derivatives are also central to catalytic oxidation reactions. A significant application is the photocatalytic oxidation of pyridinemethanol isomers to their corresponding aldehydes and carboxylic acids. researchgate.net This process can be effectively carried out using a TiO₂ photocatalyst under artificial sunlight. The presence of the nitrogen atom in the pyridine ring influences the photocatalytic behavior of the substrate. Under optimized conditions, high yields and selectivities for the aldehyde products can be achieved, presenting a green and sustainable route to these valuable chemicals. researchgate.net

Furthermore, the structural motif of pyridine is a key component in sophisticated molecular catalysts for water oxidation. Ruthenium complexes incorporating pyridine-containing macrocyclic ligands have been extensively studied as electrocatalysts for this challenging reaction. nih.govunimi.it The electronic properties and conformational rigidity imparted by the pyridine ring help to stabilize high-valent metal-oxo species that are crucial intermediates in the catalytic cycle of O-O bond formation. unimi.it

Table 2: Photocatalytic Oxidation of 3-Pyridinemethanol (3-PMA) using TiO₂ researchgate.net

| Product | pH | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 3-Pyridinecarbaldehyde (3-PCA) | 1.5 | ~45 | ~80 |

| Nicotinic Acid (NA) | 1.5 | ~10 | ~20 |

| 3-Pyridinecarbaldehyde (3-PCA) | 2.5 | ~55 | ~85 |

| Nicotinic Acid (NA) | 2.5 | ~8 | ~15 |

Photochemical and Electrochemical Catalysis

The unique electronic properties of the pyridine ring make derivatives of 6-methylpyridine-3-carbaldehyde and related structures excellent candidates for roles in photochemical and electrochemical catalysis. These advanced catalytic systems are at the forefront of research into sustainable energy and chemical synthesis.

In the realm of photocatalysis, pyridine-containing structures are also significant. While direct photocatalysis by 6-methylpyridine-3-carbothialdehyde derivatives is not documented, related heterocyclic systems demonstrate the potential. For example, the photo-induced deoxygenative C2 arylation of quinoline (B57606) N-oxides, which contain a pyridine ring fused to a benzene (B151609) ring, can be achieved using a heterogeneous porous tubular graphitic carbon nitride (PTCN) semiconductor photocatalyst under visible light. researchgate.net This reaction proceeds efficiently to form 2-arylquinolines, showcasing the utility of pyridine-like structures in photoredox catalysis for C-C bond formation. researchgate.net Additionally, the broader field of photocatalysis often utilizes sensitizers to enhance the efficiency of catalysts like TiO₂. In one such application, curcumin-sensitized TiO₂ was used for the visible-light-driven synthesis of quinazoline (B50416) derivatives, another class of nitrogen-containing heterocycles. mdpi.com This demonstrates the principles of photocatalytic synthesis that could be applied to systems involving pyridine-based catalysts.

Table 3: Comparison of Ru-based Water Oxidation Electrocatalysts nih.gov

| Complex | Ligand Modification | Maximum Turnover Frequency (TOF_max) (s⁻¹) |

|---|---|---|

| 1 | 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine | 17556.25 |

| 2 | 2,6-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pyridine | 31648.41 |

| 3 | 2,6-bis(5-fluoro-1H-benzo[d]imidazol-2-yl)pyridine | 39.69 |

Advanced Spectroscopic Characterization of 6 Methylpyridine 3 Carbothialdehyde and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. However, specific NMR data for 6-Methylpyridine-3-carbothialdehyde are not present in the reviewed literature.

Proton and Carbon NMR for Structural Elucidation: Predicted vs. Experimental

While experimental ¹H and ¹³C NMR spectra for this compound are not available, theoretical chemical shifts can be predicted based on the structure. For comparison, the related compound 6-Methyl-2-pyridinecarboxaldehyde has been characterized by ¹H NMR. chemicalbook.com In a hypothetical ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the thioaldehyde proton. The chemical shift of the thioaldehyde proton would be a key distinguishing feature. Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbon, the pyridine ring carbons, and the thioaldehyde carbon. Without experimental data, a definitive analysis and compilation of a data table is not possible.

Heteronuclear NMR (e.g., ¹⁵N, ³³S) for Specific Atomic Environments: A Need for Further Research

Advanced NMR techniques involving heteronuclei such as ¹⁵N and ³³S would provide invaluable insights into the electronic environment of the nitrogen and sulfur atoms within this compound. ¹⁵N NMR could illuminate the electronic state of the pyridine nitrogen, while ³³S NMR would be particularly crucial for characterizing the thioaldehyde group. Unfortunately, no studies employing these techniques on the target compound have been reported.

2D NMR Techniques for Connectivity and Conformation: Unexplored Territory

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity of atoms and the spatial conformation of molecules. The application of these techniques to this compound would be necessary to unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure. This level of detailed structural analysis is currently absent from the scientific record.

Advanced Vibrational Spectroscopy: Characterization Awaits Investigation

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis: Anticipated Vibrational Modes

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=S (thioaldehyde) stretching vibration, which typically appears in a different region compared to the C=O stretch of an aldehyde. Additionally, vibrations corresponding to the C-H bonds of the methyl group and the pyridine ring, as well as C=C and C=N stretching vibrations of the aromatic ring, would be present. While FTIR data for related pyridine derivatives exist, specific data for the target thioaldehyde is unavailable. nist.govnist.govspectrabase.comspectrabase.comspectrabase.com

Raman Spectroscopy for Vibrational Fingerprinting and Bond Characterization: A Complementary Approach

Raman spectroscopy would serve as a valuable complementary technique to FTIR. It is particularly sensitive to non-polar bonds and can provide a unique vibrational fingerprint of the molecule. The C=S bond, for instance, often gives a strong Raman signal. A comparative analysis of both FTIR and Raman spectra would offer a more complete picture of the vibrational modes of this compound. As with other spectroscopic data, dedicated Raman studies on this compound have not been found.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds. It provides highly accurate mass measurements, which are crucial for determining the elemental composition and verifying the structure of the analyte. csic.es

Accurate Mass Determination for Molecular Formula Confirmation

The primary application of HRMS in the analysis of this compound is the confirmation of its molecular formula, C₇H₇NS. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Table 1: Theoretical Exact Mass for this compound (Note: Data is theoretical)

| Species | Molecular Formula | Theoretical m/z |

| [M]⁺ | C₇H₇NS | 137.0300 |

| [M+H]⁺ | C₇H₈NS⁺ | 138.0378 |

| [M+Na]⁺ | C₇H₇NNaS⁺ | 160.0197 |

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the mass of the parent molecule, HRMS coupled with tandem MS (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of atoms. For this compound, key fragmentation pathways would involve the cleavage of the thioaldehyde group and the pyridine ring.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the methyl-substituted pyridine ring and the carbothialdehyde functional group. researchgate.net

Table 2: Plausible HRMS Fragmentation for [C₇H₇NS+H]⁺ (Note: Data is hypothetical, based on chemical principles)

| Proposed Fragment Formula | Proposed Fragment Structure | Theoretical m/z | Loss |

| C₇H₆N⁺ | [M+H - SH]⁺ | 104.0495 | •SH |

| C₆H₈N⁺ | [M+H - CS]⁺ | 94.0651 | CS |

| C₆H₅⁺ | [Pyridine ring fragment] | 77.0386 | C₂H₃NS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Atomic Coordinates and Bonding

Single Crystal X-ray Diffraction (SCXRD) analysis is performed on a perfect, single crystal of the compound. The resulting data allows for the unambiguous determination of the molecular structure. For this compound, SCXRD would confirm the planarity of the pyridine ring, the orientation of the methyl and carbothialdehyde substituents, and the specific bond lengths and angles. ajchem-a.comresearchgate.net Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any non-covalent interactions such as hydrogen bonds or π-π stacking. researchgate.net

Table 3: Illustrative Single Crystal X-ray Diffraction Data (Note: The following data is for the closely related compound 3-methylpyridine-2-carbaldehyde (B1299792) 4-methylthiosemicarbazone monohydrate and is presented for illustrative purposes only to demonstrate the type of information obtained from an SCXRD experiment. nih.gov)

| Parameter | Value |

| Chemical formula | C₉H₁₂N₄S·H₂O |

| Formula weight | 226.30 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.4493 (3), 13.6989 (3), 8.0235 (3) |

| α, β, γ (°) | 90, 102.816 (3), 90 |

| Volume (ų) | 1119.90 (6) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.342 |

| R-factor (%) | 3.4 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides the structure from a single crystal, Powder X-ray Diffraction (PXRD) is used to characterize the bulk, polycrystalline material. Its primary role is to confirm that the bulk synthesized material is the same crystalline phase as the single crystal that was analyzed. researchgate.net The PXRD pattern of the bulk sample is recorded and compared to a pattern simulated from the SCXRD data. A match between the experimental and simulated patterns confirms the phase purity of the bulk sample. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence/phosphorescence emission spectroscopy, provides information about the electronic transitions within a molecule. These transitions are sensitive to the molecular structure and its environment.

For this compound, the UV-Visible absorption spectrum is expected to show characteristic bands corresponding to electronic transitions within the molecule. These would include π→π* transitions, typically at higher energies (shorter wavelengths), associated with the aromatic pyridine ring system. Additionally, n→π* transitions, which are generally weaker and occur at lower energies (longer wavelengths), are expected due to the presence of non-bonding electrons on the nitrogen and sulfur atoms. researchgate.net The study of complexes of this ligand could show shifts in these absorption bands upon coordination to a metal center. mdpi.com

Emission spectroscopy (photoluminescence) would measure the light emitted by the molecule after it has absorbed light. Many pyridine-containing compounds and their complexes are known to be luminescent. researchgate.net Analysis of the emission spectrum would provide insights into the nature of the molecule's excited states and its potential for applications in materials science.

Table 4: Expected Electronic Absorption Bands for this compound (Note: Data is hypothetical, based on typical values for related compounds. researchgate.net)

| Wavelength Range (nm) | Transition Type | Associated Moiety |

| 200 - 280 | π → π | Pyridine Ring |

| 300 - 350 | n → π | Pyridine N lone pair |

| > 400 | n → π* | Thiocarbonyl (C=S) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, this analysis would reveal information about the π→π* and n→π* transitions associated with the pyridine ring and the carbothialdehyde group. The substitution of sulfur for oxygen would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the carboxaldehyde analogue due to the lower electronegativity and higher polarizability of sulfur.

Upon complexation with metal ions, further shifts in the UV-Vis spectrum would be anticipated. These shifts, often referred to as coordination shifts, provide evidence of complex formation and can offer insights into the nature of the metal-ligand bonding. The magnitude and direction of these shifts would depend on the specific metal ion and the coordination geometry. However, no published UV-Vis spectra for this compound or its complexes could be located.

Fluorescence and Phosphorescence Studies

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides information about the excited states of a molecule. While many pyridine derivatives are known to be fluorescent, the luminescence properties of this compound are uncharacterized. Such studies would involve determining the excitation and emission wavelengths, quantum yields, and lifetimes. The presence of the sulfur atom might influence the luminescence properties, potentially leading to quenching or shifting of the emission bands. Phosphorescence, involving a transition from a triplet excited state, could also be investigated, particularly at low temperatures. In the absence of experimental data, any discussion on this topic would be purely speculative.

Other Advanced Spectroscopic and Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical environment of atoms within a molecule. For this compound, XPS would be used to identify the core level binding energies of carbon (C 1s), nitrogen (N 1s), and particularly sulfur (S 2p). The S 2p binding energy would be characteristic of the thiocarbonyl group and would shift upon coordination to a metal center, providing direct evidence of the sulfur atom's involvement in bonding. Analysis of the N 1s peak would similarly confirm the coordination of the pyridine nitrogen. No XPS data for this specific compound are available in the current body of scientific literature.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

EPR spectroscopy is a technique specifically used to study paramagnetic species, which are molecules containing one or more unpaired electrons. Therefore, EPR studies would be relevant for complexes of this compound with paramagnetic metal ions such as Cu(II), Mn(II), or V(IV). The resulting EPR spectrum would provide information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment and the nature of the metal-ligand bonds. This technique would be invaluable for characterizing the electronic structure of such complexes. However, no EPR studies on complexes of this compound have been reported.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

TEM and SEM are powerful microscopy techniques used to visualize the morphology and structure of materials at the micro- and nanoscale. These methods would be applicable to solid-state samples of this compound or its complexes, including any polymeric or nano-structured materials derived from them. TEM could provide high-resolution images of crystalline structures, while SEM would be used to study the surface topography and morphology of larger particles or films. As with the other techniques, there is no published research detailing the use of TEM or SEM for the characterization of this specific compound or its derivatives.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways for 6-Methylpyridine-3-carbothialdehyde

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of this compound is expected to focus on overcoming the limitations of current multi-step procedures, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of catalytic C-H activation. This strategy would ideally allow for the direct formylation of 6-methylpyridine at the 3-position, bypassing the need for pre-functionalized starting materials. Research in this area would involve screening various transition-metal catalysts and optimizing reaction conditions to achieve high selectivity and yield.

Another key direction is the development of biocatalytic or chemoenzymatic routes. Utilizing enzymes or engineered microorganisms could offer highly specific and sustainable methods for the synthesis of this compound and its precursors. This approach aligns with the principles of green chemistry by operating under mild conditions and reducing the environmental impact.

Furthermore, flow chemistry represents a significant opportunity for the continuous and scalable production of this compound. The precise control over reaction parameters offered by microreactor technology could lead to improved yields, enhanced safety, and minimized waste generation compared to traditional batch processes.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Activation | Atom economy, reduced steps | Catalyst discovery, selectivity control |

| Biocatalysis | High specificity, mild conditions | Enzyme engineering, substrate scope |

| Flow Chemistry | Scalability, safety, process control | Reactor design, optimization |

Design and Development of Next-Generation Catalytic Systems Utilizing this compound Derivatives

The unique electronic and steric properties of the this compound framework make it an attractive ligand for the development of novel catalysts. The pyridine (B92270) nitrogen and the sulfur atom of the carbothialdehyde group can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity.

Future research will likely focus on synthesizing a variety of coordination complexes with transition metals such as palladium, rhodium, and iridium. The catalytic performance of these complexes could be evaluated in a range of important organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The methyl group at the 6-position can be strategically utilized to fine-tune the steric environment around the metal center, potentially leading to enhanced selectivity.

Moreover, the carbothialdehyde functional group itself can be chemically modified to create a library of derivative ligands. For example, reduction to the corresponding thiol or alcohol, or conversion to an imine, would generate new ligands with different electronic and coordinating properties. This modular approach would facilitate the systematic optimization of the catalyst for specific applications.

Investigations into Advanced Materials Applications (excluding biological) Incorporating the Compound

The incorporation of this compound into advanced materials is a nascent but promising field of research. Its aromatic and polar nature suggests potential applications in the development of novel polymers, metal-organic frameworks (MOFs), and functional dyes.

In polymer science, this compound could be used as a monomer or a functional additive. Its pyridine unit could introduce thermal stability and metal-coordinating capabilities into a polymer backbone. The carbothialdehyde group offers a reactive handle for post-polymerization modification, allowing for the tuning of material properties.

In the realm of MOFs, this compound and its derivatives could serve as organic linkers. The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis, driven by the specific geometry and functionality of the linker.

Furthermore, the chromophoric nature of the pyridine and carbothialdehyde moieties suggests potential for the development of new dyes and pigments. Research in this area would involve synthesizing derivatives with extended conjugation to modulate their absorption and emission properties for applications in areas such as organic light-emitting diodes (OLEDs) or sensors.

Advancements in Computational Chemistry for Predictive Modeling of this compound Reactivity and Properties

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, aiding in its characterization. Furthermore, computational modeling can be used to explore its conformational landscape and to understand the nature of its intermolecular interactions.

In the context of catalysis, computational studies can help to elucidate the mechanism of reactions catalyzed by metal complexes of this compound derivatives. By modeling the reaction pathways and calculating the activation energies, researchers can gain a deeper understanding of the factors that control the catalytic activity and selectivity. This knowledge can then be used to rationally design more efficient catalysts.

For materials science applications, computational screening can be used to predict the properties of polymers or MOFs incorporating this compound. This in silico approach can help to identify the most promising candidates for experimental synthesis, thereby saving time and resources.

Q & A

What are the recommended synthetic routes for 6-Methylpyridine-3-carbothialdehyde, and how can reaction conditions be optimized?

Level: Basic

Answer:

this compound can be synthesized via the Vilsmeier-Haack formylation of 3-methylpyridine derivatives. A typical protocol involves reacting 3-methylpyridine with a chlorinating agent (e.g., POCl₃) and DMF under anhydrous conditions at 0–5°C, followed by hydrolysis to yield the aldehyde. Optimization includes:

- Temperature control : Maintaining low temperatures (<10°C) minimizes side reactions like over-oxidation.

- Catalyst stoichiometry : Adjusting POCl₃:DMF ratios (1:1.2 molar) improves regioselectivity.

- Workup : Quenching with ice-water and neutralization with NaHCO₃ stabilizes the aldehyde group.

For analogous pyridine aldehydes, literature methods for ethyl 2-methylpyridine-3-carboxylate highlight the use of Pd-catalyzed cross-coupling to introduce substituents .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Methyl groups on the pyridine ring resonate at δ 2.4–2.6 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 190–195 ppm.

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₇H₇NOS: 154.04 Da).

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, referencing purity standards (>97% by HPLC) for structurally related aldehydes like 6-Methoxy-3-pyridinecarbaldehyde .

What are the common challenges in handling this compound due to its reactivity, and how can stability be maintained during experiments?

Level: Advanced

Answer:

The thiocarbonyl and aldehyde groups make the compound prone to oxidation and nucleophilic attack. Key strategies include:

- Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation.

- Solvent Selection : Use anhydrous, aprotic solvents (e.g., THF, DCM) to avoid hydration of the aldehyde.

- Stabilizers : Adding 0.1% (w/v) BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation.

For similar aldehydes, protocols for handling air-sensitive pyridine derivatives emphasize glovebox use for kinetic studies .

How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the aldehyde carbon. Fukui indices identify nucleophilic attack sites.

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) maps reveal energy barriers for reactions with amines or thiols.

- Solvent Effects : COSMO-RS simulations predict solvation energies in polar solvents like DMSO.

NIST databases provide reference molecular parameters (e.g., bond lengths, vibrational frequencies) for validating computational models .

What strategies are effective for troubleshooting low yields in the synthesis of this compound derivatives?

Level: Advanced

Answer:

- Mechanistic Analysis : Use in-situ IR or LC-MS to detect intermediates. For example, incomplete formylation may result from premature hydrolysis of the Vilsmeier complex.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency for derivatives, as seen in ethyl 2-methylpyridine-3-carboxylate syntheses .

- Protection-Deprotection : Temporarily masking the aldehyde with diethyl acetal protects it during subsequent functionalization steps.

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Level: Advanced

Answer:

- Data Cross-Validation : Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d₆) and concentrations.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.

- Collaborative Reproducibility : Replicate protocols from independent studies (e.g., literature methods for pyridine carboxamides ).

What role does this compound play in multicomponent reactions for heterocyclic compound synthesis?

Level: Advanced

Answer:

The compound serves as a key electrophile in:

- Hantzsch Thiazole Synthesis : Reacts with thioureas and α-haloketones to form thiazole rings.

- Ugi Reaction : Forms peptidomimetics via four-component coupling with amines, isocyanides, and carboxylic acids.

Methodological optimization involves adjusting stoichiometry (1:1.5 aldehyde:amine) and microwave-assisted heating for accelerated kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.